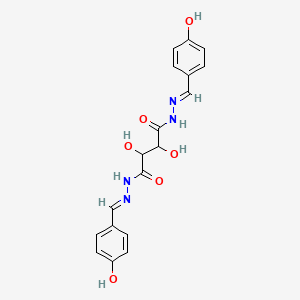![molecular formula C14H15N3O3 B6046669 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely researched for its potential applications in various fields. It is commonly known as Meldrum's acid and has a unique molecular structure that makes it an attractive target for scientific research. In
Mechanism of Action
The mechanism of action of 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is known to interact with certain biological molecules, such as enzymes and receptors, and modulate their activity. It has also been shown to have antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of certain receptors, such as GABA receptors. In addition, it has been shown to have antitumor and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its unique molecular structure, which makes it an attractive target for scientific research. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential use as a fluorescent probe for detecting biological molecules. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. It has been shown to have various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is by reacting Meldrum's acid with benzylamine and methylamine. The reaction takes place in the presence of a catalyst and requires careful temperature control and purification steps to obtain a pure product.
Scientific Research Applications
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been investigated for its potential use as a fluorescent probe for detecting biological molecules.
properties
IUPAC Name |
1-benzyl-5-(C,N-dimethylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(15-2)11-12(18)16-14(20)17(13(11)19)8-10-6-4-3-5-7-10/h3-7,19H,8H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMSGXDUJNXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(C,N-dimethylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![4-methyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6046683.png)
![6-chloro-2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6046690.png)